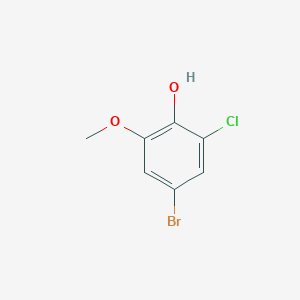

4-Bromo-2-chloro-6-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-chloro-6-methoxyphenol is a chemical compound with the molecular formula C7H6BrClO2 . It has a molecular weight of 237.48 g/mol . The IUPAC name for this compound is 4-bromo-2-chloro-6-methoxyphenol .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-6-methoxyphenol consists of a phenol ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is 1S/C7H6BrClO2/c1-11-6-3-4 (8)2-5 (9)7 (6)10/h2-3,10H,1H3 .Physical And Chemical Properties Analysis

4-Bromo-2-chloro-6-methoxyphenol has a molecular weight of 237.48 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative hydrophobicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . Its topological polar surface area is 29.5 Ų .Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-2-chloro-6-methoxyphenol: serves as a valuable building block in organic synthesis. Its halogenated aromatic structure makes it a versatile intermediate for constructing more complex molecules. For example, it can undergo nucleophilic aromatic substitution reactions to introduce various functional groups, aiding in the synthesis of diverse organic compounds .

Pharmaceutical Research

In pharmaceutical research, this compound can be used to develop new drug candidates. Its phenolic structure is a common motif in many biologically active molecules, and the presence of bromine and chlorine atoms could be leveraged to create potential inhibitors for various enzymes or receptors within the body .

Agrochemical Development

The halogen atoms present in 4-Bromo-2-chloro-6-methoxyphenol make it a candidate for the synthesis of agrochemicals. These atoms can potentially interact with biological systems in plants, providing a basis for developing new pesticides or herbicides .

Dyestuff Production

This compound’s molecular structure allows for its use in the production of dyes. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, which are fundamental in synthesizing azo dyes and other colorants used in the textile industry .

Material Science

In material science, 4-Bromo-2-chloro-6-methoxyphenol can be used to modify the properties of polymers. Its incorporation into polymer chains can enhance thermal stability and resistance to degradation, making it useful in creating more durable materials .

Antioxidant Properties

Research has indicated that phenolic compounds exhibit antioxidant properties4-Bromo-2-chloro-6-methoxyphenol could be investigated for its ability to scavenge free radicals, which is valuable in various industries, including food preservation and cosmetics .

Flame Retardants

The bromine atom in 4-Bromo-2-chloro-6-methoxyphenol is significant in the field of flame retardants. Brominated flame retardants are highly effective, and this compound could serve as a precursor in developing new fire-resistant materials .

Ultraviolet Absorbers

Lastly, the aromatic structure of 4-Bromo-2-chloro-6-methoxyphenol suggests potential use as an ultraviolet (UV) light absorber. Such compounds can protect materials from UV degradation, making them useful in coatings, plastics, and sunscreen formulations .

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2-chloro-6-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

4-Bromo-2-chloro-6-methoxyphenol acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This disruption leads to a weakened cell wall and ultimately, the death of the bacterium .

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway , which is responsible for the elongation of fatty acids in Mycobacterium tuberculosis . The downstream effect of this inhibition is the disruption of mycolic acid production, leading to a compromised bacterial cell wall .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target .

Result of Action

The result of the action of 4-Bromo-2-chloro-6-methoxyphenol is the inhibition of mycolic acid synthesis . This leads to a weakened cell wall in Mycobacterium tuberculosis, making the bacterium more susceptible to external threats and potentially leading to its death .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-chloro-6-methoxyphenol can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution in the body . Additionally, the presence of other substances could potentially interfere with its action.

Propriétés

IUPAC Name |

4-bromo-2-chloro-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIAXERRSOIINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride](/img/structure/B2874320.png)

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2874321.png)

![ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2874322.png)

![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2874323.png)

![4-(N,N-dimethylsulfamoyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2874326.png)

![N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride](/img/structure/B2874339.png)